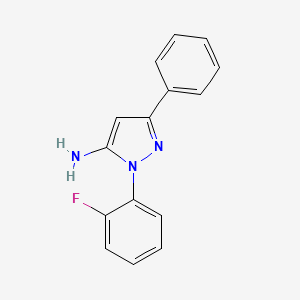
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, also known as FPP, is an important compound with a wide range of applications in scientific research. It is a versatile compound that can be used for various purposes in the laboratory, including synthesis, biochemical and physiological research, and drug development.
Applications De Recherche Scientifique
Antipsychotic Potential
Research on derivatives of 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine has shown promising applications in the field of antipsychotic drugs. A study conducted by Wise et al. (1987) on a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related, demonstrated their potential as novel antipsychotic agents. These compounds exhibited antipsychotic-like profiles in behavioral animal tests, reducing spontaneous locomotion in mice without causing ataxia and not binding to D2 dopamine receptors, unlike conventional antipsychotics (Wise et al., 1987).
Antibacterial Applications
Several studies have explored the antibacterial potential of compounds structurally similar to 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. For instance, Shingare et al. (2017) synthesized novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, demonstrating significant antibacterial activity against various bacteria, including E. coli and S. aureus. These findings suggest the potential for developing new antibacterial agents based on this chemical structure (Shingare et al., 2017).
Antimicrobial Properties
Compounds related to 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine have also been investigated for their antimicrobial properties. Desai et al. (2012) synthesized a series of compounds that showed potent inhibitory action against various bacteria and fungi, indicating the potential for these compounds in antimicrobial applications (Desai et al., 2012).
Synthesis and Characterization
The synthesis and characterization of compounds related to 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine have been a key focus in scientific research. Studies like that of Yu et al. (2013) have developed efficient methods for synthesizing novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals, which are promising candidates for drug discovery (Yu et al., 2013).
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-5-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c16-12-8-4-5-9-14(12)19-15(17)10-13(18-19)11-6-2-1-3-7-11/h1-10H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMASRFMJSGJXEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246336 |
Source


|
| Record name | 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
CAS RN |
890764-08-6 |
Source


|
| Record name | 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890764-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

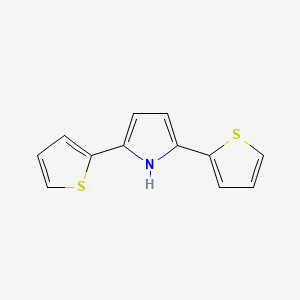
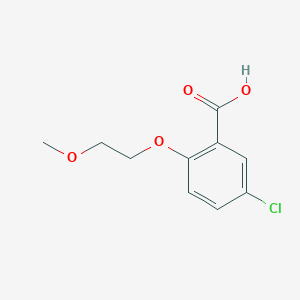

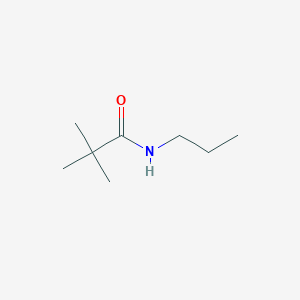
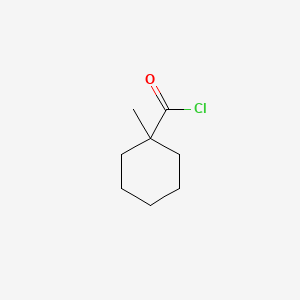
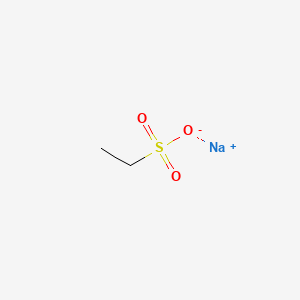
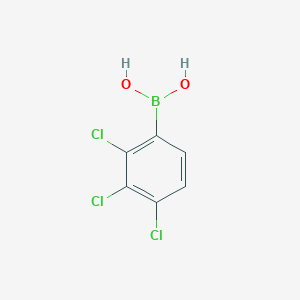

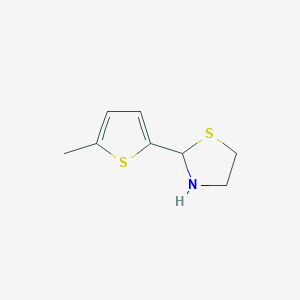

![2-[[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364973.png)
![4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1364977.png)
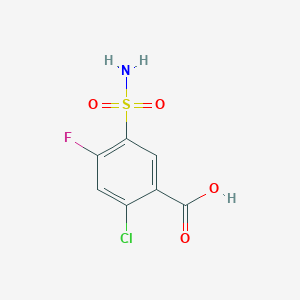
![2-chloro-N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1364985.png)